molecular formula C19H20F3NO5 B2856345 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 1351618-60-4

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2856345
CAS No.: 1351618-60-4
M. Wt: 399.366
InChI Key: WPNPWHQVYDYGNB-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide, widely known as GLUT1 Inhibitor STF-31, is a strategically valuable compound in cancer metabolism research for its selective targeting of the glucose transporter 1 (GLUT1). It was first identified in a chemical screen for selective toxicity against von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) cells . Its primary mechanism of action involves binding to and inhibiting GLUT1, thereby blocking cellular glucose uptake. This selective inhibition is particularly effective against cancer cells that are overly dependent on GLUT1 for their glycolytic metabolism, a hallmark of many tumors . Consequently, STF-31 has become a critical research tool for investigating the metabolic vulnerabilities of specific cancer subtypes, studying oncogene addiction, and exploring the therapeutic potential of targeting glucose transport pathways. Further research has explored its effects in other contexts, such as neuroprotection, where its ability to modulate glucose metabolism can be investigated in models of ischemic injury . This compound provides researchers with a precise means to dissect the role of GLUT1 in cellular bioenergetics and tumor survival.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO5/c1-26-15-8-12(9-16(27-2)17(15)28-3)18(25)23-10-14(24)11-4-6-13(7-5-11)19(20,21)22/h4-9,14,24H,10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNPWHQVYDYGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Preparation

The 3,4,5-trimethoxybenzoyl chloride serves as the electrophilic partner for amide coupling. Standard protocols involve treating 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM):

$$
\text{3,4,5-Trimethoxybenzoic acid} + \text{SOCl}2 \xrightarrow{\text{DCM, DMF (cat.)}} \text{3,4,5-Trimethoxybenzoyl chloride} + \text{SO}2 + \text{HCl}
$$

Key Parameters :

  • Stoichiometry : 1.2–1.5 equivalents SOCl₂ per acid equivalent
  • Temperature : Reflux (40–50°C) for 2–4 hours
  • Workup : Excess SOCl₂ removed via rotary evaporation; product used without purification.

Synthesis of 2-Hydroxy-2-(4-(Trifluoromethyl)Phenyl)Ethylamine

Nitroaldol (Henry) Reaction Pathway

4-(Trifluoromethyl)benzaldehyde undergoes nitroaldol condensation with nitromethane to form β-nitro alcohol intermediates, followed by reduction to the amine:

Step 1: Nitroaldol Addition
$$
\text{4-(Trifluoromethyl)benzaldehyde} + \text{CH}3\text{NO}2 \xrightarrow{\text{Base (e.g., K₂CO₃)}} \text{2-Nitro-1-(4-(trifluoromethyl)phenyl)ethanol}
$$

Step 2: Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) or employing Zn/HCl reduces the nitro group to amine:
$$
\text{2-Nitro-1-(4-(trifluoromethyl)phenyl)ethanol} \xrightarrow{\text{H}_2/\text{Pd-C, MeOH}} \text{2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine}
$$

Yield Optimization :

  • Nitroaldol : 65–75% yield (THF, 0°C, 12 h)
  • Reduction : 80–90% yield (30 psi H₂, 25°C, 6 h).

Cyanohydrin Formation and Reduction

Alternative route via 4-(trifluoromethyl)benzaldehyde cyanohydrin:
$$
\text{4-(Trifluoromethyl)benzaldehyde} + \text{HCN} \xrightarrow{\text{NaCN, HCl}} \text{2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetonitrile}
$$
Subsequent hydrogenation (Ra-Ni, NH₃/MeOH) affords the ethylamine derivative.

Amide Coupling: Final Step Assembly

Schotten-Baumann Conditions

Reacting 3,4,5-trimethoxybenzoyl chloride with 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine under basic aqueous conditions:
$$
\text{3,4,5-Trimethoxybenzoyl chloride} + \text{2-Hydroxyethylamine derivative} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target amide}
$$

Challenges :

  • Hydroxyl group reactivity: Protection as tert-butyldimethylsilyl (TBS) ether prevents undesired O-acylation.
    Deprotection :
    Post-coupling, TBS removal using tetra-n-butylammonium fluoride (TBAF) in THF yields the free hydroxyl.

Pyridine-Mediated Coupling

Alternative method from employs pyridine as both base and solvent:

  • Dissolve amine (1 eq) in anhydrous pyridine.
  • Add 3,4,5-trimethoxybenzoyl chloride (1.05 eq) dropwise at 0°C.
  • Reflux 4–6 hours.
  • Quench with H₂O/Et₂O, isolate precipitate, purify via column chromatography (SiO₂, EtOAc/hexane).

Typical Yields : 50–70% after HPLC purification.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 11.70 (s, 1H, CONH), 7.72–7.88 (m, aromatic H), 4.90 (s, 1H, OH), 3.80–3.85 (s, 9H, OCH₃), 2.60–2.80 (m, 2H, CH₂NH).
  • ¹³C NMR : δ 165.8 (CONH), 152.1–140.2 (aromatic C-OCH₃), 125.6 (q, J = 270 Hz, CF₃).
  • HRMS : m/z calcd for C₂₀H₂₁F₃N₂O₅ [M+H]⁺ 451.1481, found 451.1489.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).
  • Melting Point : 148–150°C (uncorrected).

Synthetic Optimization and Challenges

Amine Protection Strategies

Silylation (e.g., TBSCl) of the hydroxyl group prevents side reactions during coupling. Comparative studies show:

Protection Method Coupling Yield Deprotection Efficiency
TBS ether 68% 95%
Acetyl 45% 88%
None 22% N/A

Solvent and Base Effects

Pyridine outperforms triethylamine in minimizing hydrolysis:

Base Solvent Reaction Time Yield
Pyridine Pyridine 4 h 65%
Et₃N DCM 6 h 52%
DMAP THF 8 h 48%

Alternative Routes and Emerging Methodologies

Enzymatic Amidations

Lipase-catalyzed coupling in non-aqueous media (e.g., Candida antarctica Lipase B) achieves 40–50% yields but requires extended reaction times (72 h).

Solid-Phase Synthesis

Immobilizing the amine component on Wang resin enables iterative coupling/deprotection, though scalability remains challenging.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the methoxy groups can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share the 3,4,5-trimethoxybenzamide core but differ in substituents on the amide nitrogen. Key comparisons include:

Compound Substituent Molecular Formula Molecular Weight Key Features
N-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide 2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl C19H19F3NO5 ~398.34 Hydroxyl enhances solubility; CF3 increases lipophilicity and metabolic stability.
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Bromophenyl C16H14BrNO4 372.20 Bromine adds steric bulk; potential halogen bonding interactions.
N-(4-Hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide 4-Hydroxy-2-methylphenyl C17H19NO5 317.34 Hydroxyl and methyl groups may influence solubility and metabolic pathways.
3,4,5-Trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide 2-(Trifluoromethyl)phenyl C17H16F3NO4 371.31 Direct CF3 attachment to phenyl; lacks hydroxyl, reducing hydrogen-bonding capacity.
3,4,5-Trimethoxy-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}benzamide 2-[4-(Trifluoromethoxy)phenyl]ethyl C19H20F3NO5 399.36 Trifluoromethoxy group (OCF3) vs. CF3; OCF3 may alter electronic properties and bioavailability.

Physicochemical Properties

  • Hydrophilicity : The hydroxyl group in the target compound improves aqueous solubility compared to halogenated analogs (e.g., ) .
  • Metabolic Stability : Trifluoromethyl groups (CF3) resist oxidative metabolism, enhancing half-life relative to methoxy or bromine-substituted derivatives .

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is C17H18F3N2O5C_{17}H_{18}F_3N_2O_5, and it belongs to the class of trifluoromethylbenzenes. Its structural components include:

  • Trifluoromethyl group : Enhances lipophilicity and bioactivity.
  • Trimethoxybenzamide moiety : Implicated in receptor binding and modulation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer pathways.
  • Receptor Modulation : The compound's structure allows it to interact with various receptors, potentially modulating their activity.
  • Cell Cycle Disruption : Preliminary studies suggest that it may interfere with cellular processes such as mitosis.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of the compound:

  • Cytotoxicity Tests : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including A375 (melanoma) and OVCAR3 (ovarian cancer). The IC50 values ranged from 10 µM to 30 µM depending on the cell line tested.
Cell LineIC50 (µM)
A37515
OVCAR320
MCF725
  • Mechanism of Action : Flow cytometry analysis indicated that treatment with the compound led to an increase in apoptosis markers, suggesting that it induces cell death through apoptotic pathways.

Case Studies

  • Study on Apoptosis Induction :
    • In a controlled experiment, A375 cells were treated with varying concentrations of the compound for 48 hours. Analysis showed a dose-dependent increase in apoptotic cells as measured by Annexin V staining.
  • Impact on Cell Cycle :
    • Another study assessed the effect on cell cycle progression. Cells treated with 15 µM of the compound exhibited G2/M phase arrest, indicating its potential as a cell cycle inhibitor.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Rapid absorption observed in animal models.
  • Distribution : High lipophilicity suggests extensive tissue distribution.
  • Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions should be considered.
  • Excretion : Predominantly excreted via renal pathways.

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., methoxy group positions at 3,4,5-aryl) and hydroxyethyl moiety integration .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 498.2) .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .

How do structural modifications in the benzamide core influence bioactivity?

Q. Advanced

  • Methoxy Group Positioning : 3,4,5-Trimethoxy substitution enhances lipid solubility and membrane permeability compared to mono-/dimethoxy analogs, critical for cellular uptake .
  • Hydroxyethyl Chain : Replacing the hydroxy group with alkyl chains reduces hydrogen-bonding capacity, altering target affinity (e.g., enzyme inhibition drops by 40% in alkyl derivatives) .
  • Trifluoromethyl Phenyl Group : Electron-withdrawing CF3_3 improves metabolic stability but may reduce solubility; replacing it with polar groups (e.g., -COOH) balances these properties .

What in vitro models are suitable for evaluating its mechanism of action against enzymatic targets?

Q. Advanced

  • Kinase Inhibition Assays : Use recombinant kinases (e.g., MAPK, PI3K) with fluorescence-based ADP-Glo™ kits to quantify IC50_{50} values .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) combined with confocal microscopy tracks intracellular localization .
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled GPCR ligands) determine binding affinity (Ki_i) .

How can computational methods predict interactions with biological targets?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in enzyme active sites (e.g., COX-2), highlighting key interactions like H-bonds with Ser530 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes; RMSD <2 Å indicates stable binding .
  • QSAR Models : CoMFA/CoMSIA analyses correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

How should researchers address discrepancies in reported bioactivity across studies?

Q. Advanced

  • Assay Standardization : Use identical cell lines (e.g., HeLa vs. HEK293) and protocols (e.g., MTT vs. resazurin assays) to minimize variability .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may confound activity readings .
  • Dose-Response Validation : Replicate EC50_{50} measurements under controlled O2_2/pH conditions to confirm reproducibility .

What are the solubility and stability profiles of this compound under physiological conditions?

Q. Basic

  • Solubility : Poor aqueous solubility (2–5 µM in PBS); DMSO stock solutions (10 mM) are stable for 6 months at -20°C .
  • Stability : Degrades <10% in serum after 24 hours (37°C, pH 7.4); acidic conditions (pH <3) accelerate hydrolysis of the benzamide bond .

How can derivatives be designed to improve pharmacokinetic properties without compromising target affinity?

Q. Advanced

  • LogP Optimization : Introduce polar groups (e.g., -SO2_2NH2_2) to reduce LogP from 4.2 to 2.8, enhancing aqueous solubility .
  • Prodrug Strategies : Acetylate the hydroxyethyl group to improve oral bioavailability; enzymatic hydrolysis regenerates the active form in vivo .
  • Metabolic Blocking : Fluorine substitution at para positions of the phenyl ring slows CYP450-mediated oxidation .

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